molecular formula C13H13FN8 B2987773 5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2197821-95-5

5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No. B2987773
M. Wt: 300.301
InChI Key: MIRNLKZYECNVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H13FN8 and its molecular weight is 300.301. The purity is usually 95%.
The exact mass of the compound 5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activities

Researchers have synthesized novel compounds involving pyrazole and triazolo[4,3-a]pyrimidine derivatives with promising antitumor and antimicrobial activities. These compounds show inhibitory effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), comparable to 5-fluorouracil, a standard in cancer treatment. Additionally, some derivatives have been evaluated for antimicrobial properties, showcasing potential as new therapeutic agents in combating cancer and infections S. Riyadh, 2011.

Unique Mechanism of Tubulin Inhibition

A series of triazolopyrimidines have been identified as anticancer agents with a unique mechanism of tubulin inhibition. Unlike other compounds that bind competitively with paclitaxel, these triazolopyrimidines promote tubulin polymerization without binding to the same site. This mechanism allows them to overcome resistance associated with multidrug resistance transporter proteins, showing potential as effective treatments for various cancers N. Zhang et al., 2007.

Fungicidal Activity

Compounds derived from pyrido[2,3-b]pyrazines, acting as tubulin polymerization promoters, have been investigated for their fungicidal activity against several plant pathogens. These studies reveal that certain substitutions on the pyrazine ring significantly enhance their effectiveness, providing a basis for developing new fungicides to protect crops from diseases P. Crowley et al., 2010.

A2A Adenosine Receptor Antagonists

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been explored as high affinity and selective antagonists for the human A2A adenosine receptor. These molecules serve as molecular probes for studying the A2A receptor, with potential applications in treating disorders related to this receptor T. Kumar et al., 2011.

properties

IUPAC Name

5-fluoro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN8/c1-20(13-10(14)4-15-7-16-13)9-5-21(6-9)12-3-2-11-18-17-8-22(11)19-12/h2-4,7-9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRNLKZYECNVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

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